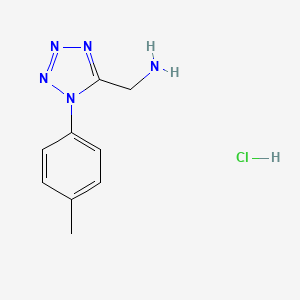

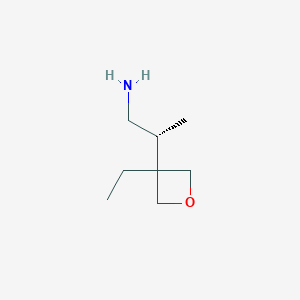

BrCC(CC1CN(C1)C(=O)OC(C)(C)C)=O

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BrCC(CC1CN(C1)C(=O)OC(C)(C)C)=O is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of the natural product CC-1065, which has been found to possess potent antitumor activity. BrCC(CC1CN(C1)C(=O)OC(C)(C)C)=O exhibits similar activity, but with improved pharmacokinetic properties.

Applications De Recherche Scientifique

Apoptotic Functions and Pathways

A study by Broustas et al. (2004) detailed the structure-functional characterization of a novel intronless gene, BRCC2, which codes for a protein that primarily localizes in the cytosol and, to a lesser extent, in the mitochondria. Ectopic expression of BRCC2 in various cell lines caused apoptotic cell death, as evidenced by enhanced chromatin condensation and DNA fragmentation. This apoptosis was found to be caspase-dependent, specifically involving the activation of caspase-3 and caspase-9, suggesting a mitochondrial pathway of cell death. The study's findings highlight BRCC2's function as a proapoptotic molecule and its potential role in inducing apoptosis through a caspase-dependent mitochondrial pathway (Broustas et al., 2004).

Cancer Research and Genetic Studies

Another significant area of research involves the BRCA1/BRCA2-containing complex, which plays a crucial role in DNA damage repair. Mutations in BRCC3, a component of this complex, have been linked to myelodysplastic syndromes and de novo AML. Specifically, BRCC3 mutations were selectively found in cases with t(8;21)(q22;q22.1) AML but not in other forms of AML. These mutations were associated with an excellent outcome, with an event-free survival of 100%. The study by Meyer et al. (2019) explores the functional consequences of BRCC3 mutations in acute myeloid leukemia, revealing that inactivation of BRCC3 results in improved proliferation and unlimited self-renewal in hematopoietic progenitor cells. These findings suggest a novel tumor suppressor role for BRCC2 in breast cancer and its potential as a therapeutic target for breast cancer management (Meyer et al., 2019).

Environmental and Atmospheric Studies

In environmental research, the role of brown carbon (BrC) in atmospheric chemistry and climate change is gaining attention. For instance, a study by Liu et al. (2015) reported direct evidence of substantial field-measured BC absorption enhancement, which is strongly dependent on BC coating amount. This research contributes to a better understanding of BC and BrC's roles in warming the atmosphere and emphasizes the need for region-specific parameters in climate models regarding coatings on BC absorption (Liu et al., 2015).

Propriétés

IUPAC Name |

tert-butyl 3-(3-bromo-2-oxopropyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-6-8(7-13)4-9(14)5-12/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVIDRZTLZRLFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CC(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(3-bromo-2-oxopropyl)azetidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2693235.png)

![N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide](/img/structure/B2693238.png)

![1-(2,6-Difluorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2693239.png)

![2-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2693248.png)

![4-Methyl-3-[(3R,5R)-5-methyl-1-prop-2-enoylpiperidin-3-yl]-1H-1,2,4-triazol-5-one](/img/structure/B2693250.png)

![N-(3,4-difluorophenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2693251.png)

![N-[2-Hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2693256.png)